4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)benzamide
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Overview
Description
4-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it contains functional groups that could be reactive under certain conditions, making it a potential candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE likely involves multiple steps, including the formation of the benzamide core, the introduction of the butoxy group, and the incorporation of the thiolan ring. Typical reaction conditions might include:
Reagents: Various organic solvents, catalysts, and reagents such as butyl bromide, methoxybenzyl chloride, and thiolane derivatives.
Conditions: Controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups.
Scientific Research Applications
4-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 4-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or pathways.
Comparison with Similar Compounds
Similar Compounds
4-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE: might be compared with other benzamide derivatives, thiolane-containing compounds, or butoxy-substituted molecules.
Uniqueness
The uniqueness of 4-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE could lie in its specific combination of functional groups, which might confer unique reactivity, biological activity, or physical properties.
For detailed and specific information, consulting scientific literature, databases, and experimental data would be essential
Properties
Molecular Formula |
C23H29NO5S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-butoxy-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C23H29NO5S/c1-3-4-13-29-21-10-8-19(9-11-21)23(25)24(20-12-14-30(26,27)17-20)16-18-6-5-7-22(15-18)28-2/h5-11,15,20H,3-4,12-14,16-17H2,1-2H3 |
InChI Key |
WPLHFPSWZGSZGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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